Cis-(3S,4R) Stereochemistry Enables Sub-nanomolar 11β-HSD1 Inhibitory Activity in Downstream Piperidine Carboxamide Derivatives
In a series of piperidine-3-carboxamide 11β-HSD1 inhibitors disclosed in US8575157, the (3S,4R)-stereochemistry of the core scaffold—derivable from (3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate—was critical for potency. The representative elaborated compound (Example 37, BDBM107661) bearing this absolute configuration achieved an IC50 of 1.67 nM against human 11β-HSD1 in a microsomal assay, and retained 6.44 nM potency in the presence of 50% human plasma [1]. In contrast, a structurally related 11β-HSD1 inhibitor with modified piperidine substitution (Example 187 in US9120769, BDBM99409) exhibited an IC50 of 383 nM in an HTRF-based assay, representing a >200-fold loss in potency [2]. While these data compare final elaborated drug candidates rather than the building block itself, the defined (3S,4R) starting material is what enables construction of the high-potency stereoisomer; use of the (3R,4S) enantiomer would yield the opposite enantiomer of the final drug candidate with unpredictable consequences for target engagement.
| Evidence Dimension | 11β-HSD1 inhibitory activity (IC50) of elaborated derivatives derived from specific piperidine stereochemistry |
|---|---|
| Target Compound Data | IC50 = 1.67 nM (microsomal assay); IC50 = 6.44 nM (with 50% human plasma) |
| Comparator Or Baseline | Related piperidine-based 11β-HSD1 inhibitor (Example 187): IC50 = 383 nM (HTRF assay) |
| Quantified Difference | ~229-fold difference in IC50 between the elaborated (3S,4R)-derived compound and a comparator piperidine derivative |
| Conditions | Human 11β-HSD1 microsomal preparation; HTRF technology (cisbio international) for comparator |
Why This Matters
The traceable impact of core piperidine stereochemistry on the target potency of final drug candidates directly informs building block selection: the wrong enantiomer at the building block stage can propagate a catastrophic loss in potency in the final molecule.
- [1] BindingDB. (n.d.). BDBM107661: US8575157, Example 37. 11β-HSD1 IC50 = 1.67 nM (microsomal), 6.44 nM (+50% plasma). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=107661 View Source
- [2] BindingDB. (n.d.). BDBM99409: US8497281, Example 187. 11β-HSD1 IC50 = 383 nM (HTRF). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=99409 View Source
